molecular formula C18H30N2O3 B5959741 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol

1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol

Cat. No.: B5959741
M. Wt: 322.4 g/mol
InChI Key: BPUNQXFFARECOO-UHFFFAOYSA-N
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Description

1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenylethylamine moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-Morpholin-4-ylpropoxy Intermediate: This involves the reaction of morpholine with an appropriate alkylating agent under basic conditions.

    Formation of 2-Phenylethylamine Intermediate: This step involves the synthesis of 2-phenylethylamine through reductive amination or other suitable methods.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or phenylethylamine derivatives.

Scientific Research Applications

1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-1-ol
  • 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-one

Uniqueness

1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand and utilize the potential of this compound.

Properties

IUPAC Name

1-(3-morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c21-18(15-19-8-7-17-5-2-1-3-6-17)16-23-12-4-9-20-10-13-22-14-11-20/h1-3,5-6,18-19,21H,4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUNQXFFARECOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOCC(CNCCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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